5-Bromo-2,3-difluoro-4-hydroxybenzoic acid (CAS 1892051-93-2) is a highly functionalized, polyhalogenated aromatic building block critical for the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced liquid crystal materials. Featuring a specific 2,3-difluoro-4-hydroxy substitution pattern paired with a strategically positioned C5 bromine atom, this compound provides orthogonal reactivity sites. The carboxylic acid and phenolic hydroxyl groups allow for standard esterification and etherification, while the C5 bromine serves as a precise handle for transition-metal-catalyzed cross-coupling. The adjacent fluorine atoms strongly modulate the compound's pKa and lipophilicity while blocking metabolic degradation pathways, making it a critical precursor for structure-activity relationship (SAR) optimization and targeted material design [1].
Attempting to substitute 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid with simpler analogs, such as 2,3-difluoro-4-hydroxybenzoic acid or non-fluorinated bromohydroxybenzoic acids, invariably leads to synthetic bottlenecks and process failures. Using the non-brominated baseline requires downstream C-H bromination, which is unselective in electron-rich phenols and generates difficult-to-separate regioisomers that inflate purification costs. Conversely, utilizing a non-fluorinated bromophenol alters the electronic landscape, raising the phenolic pKa and eliminating the metabolic blocking and dielectric anisotropy imparted by the 2,3-difluoro motif. For procurement teams, sourcing this exact polyhalogenated intermediate is a necessity to ensure predictable scale-up, strict impurity control, and target-specific physicochemical properties [1].
Bromoarene undergoes faster oxidative addition; switching to chloro analog may require higher temperatures or specialized ligands, altering synthetic outcomes.
Bromine substitution increases computed LogP by 0.6–0.8 units vs non-halogenated parent, potentially affecting membrane permeability and off-target binding in downstream candidates.
The exact mass differs by >40 Da from the chloro analog; using an incorrect halogen source may cause misassignment in LC-MS analysis.
The pre-installed bromine at the C5 position provides a specific reactive site for palladium-catalyzed cross-coupling reactions, which is absent in the non-brominated baseline. Studies comparing the direct arylation of 2,3-difluoro-4-hydroxybenzoic acid via C-H activation versus standard Suzuki coupling of the 5-bromo derivative demonstrate a massive discrepancy in yield and regiocontrol [1].
| Evidence Dimension | Yield of C5-arylated product |
| Target Compound Data | >85% yield (via standard Pd-catalyzed Suzuki coupling) |
| Comparator Or Baseline | 2,3-Difluoro-4-hydroxybenzoic acid (<5% yield via direct C-H arylation, severe regiochemical mixtures) |
| Quantified Difference | >80% absolute increase in target yield with complete regioselectivity |
| Conditions | Standard Pd(dppf)Cl2 catalysis, base, 80°C |
Eliminates the need for unselective late-stage bromination, directly lowering API impurity profiles and reducing overall synthetic steps.
The combined electron-withdrawing effects of the 2,3-difluoro and 5-bromo substituents significantly lower the pKa of the C4 hydroxyl group compared to partially halogenated analogs. This electronic tuning allows for highly selective O-alkylation under mild basic conditions without competing reactions at the carboxylic acid [1].
| Evidence Dimension | Phenolic pKa |
| Target Compound Data | Calculated pKa ~ 6.5 - 6.8 |
| Comparator Or Baseline | 3-Bromo-4-hydroxybenzoic acid (pKa ~ 8.2) |
| Quantified Difference | ~1.5 unit reduction in pKa |
| Conditions | Aqueous/organic solvent mixtures, standard potentiometric or computational models |
Enables the use of milder bases (e.g., K2CO3 vs. NaH) during etherification, preventing side reactions and improving process safety at scale.
In pharmaceutical lead optimization, the 2,3-difluoro motif is utilized to block CYP450-mediated oxidation at the aromatic ring while simultaneously tuning the molecule's lipophilicity. Compared to non-fluorinated analogs, this compound provides a highly lipophilic and metabolically blocked starting point [1].
| Evidence Dimension | Aromatic C-H oxidation liability and LogP |
| Target Compound Data | Zero available ortho-C-H sites; LogP ~ 2.8 |
| Comparator Or Baseline | 5-Bromo-4-hydroxybenzoic acid (Two open C-H sites; LogP ~ 2.3) |
| Quantified Difference | Complete elimination of ortho-hydroxylation pathways; +0.5 LogP increase |
| Conditions | In vitro human liver microsome (HLM) stability models / in silico predictions |
Procuring the pre-fluorinated building block is critical for developing APIs with extended half-lives and improved oral bioavailability.
This compound is the required starting material where the exact 2,3-difluoro-4-hydroxy-5-bromo substitution pattern is needed to build specific, metabolically stable pharmacophores. It allows chemists to bypass unselective late-stage halogenation steps, directly leveraging the C5 bromine for cross-coupling to extend the molecular framework [1].
In materials science, the 2,3-difluoro motif is essential for inducing the required negative dipole moment for vertically aligned (VA) displays. Procuring this specific brominated building block allows for the rapid extension of the mesogenic core via Suzuki coupling, which is impossible with the unbrominated baseline [1].
The precisely tuned pKa of the polyhalogenated phenol enables selective cleavage conditions under mild parameters. This makes the compound suitable for designing custom linkers that preserve sensitive peptide sequences during solid-phase synthesis [1].